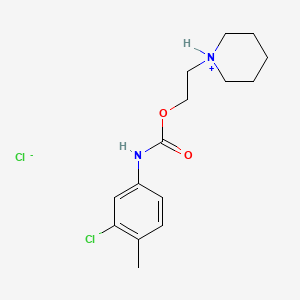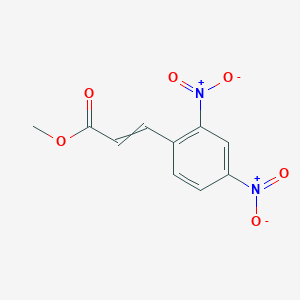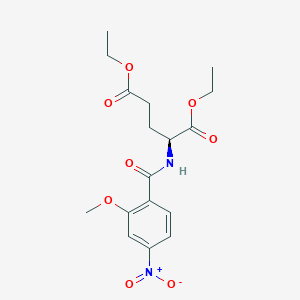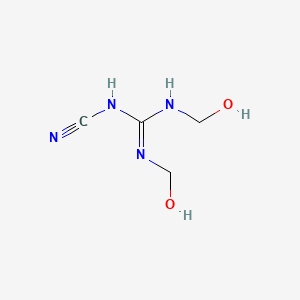
2-Acetamidoethyl 2-(decylamino)ethyl disulfide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetamidoethyl 2-(decylamino)ethyl disulfide hydrochloride is a chemical compound with the molecular formula C16H35ClN2OS2 It is known for its unique structure, which includes both acetamido and decylamino groups linked by a disulfide bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamidoethyl 2-(decylamino)ethyl disulfide hydrochloride typically involves the reaction of 2-acetamidoethyl disulfide with decylamine in the presence of hydrochloric acid. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Acetamidoethyl 2-(decylamino)ethyl disulfide hydrochloride can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are often used.
Substitution: Conditions typically involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted amines or amides.
Scientific Research Applications
2-Acetamidoethyl 2-(decylamino)ethyl disulfide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in modulating protein function through disulfide bond formation and reduction.
Medicine: Investigated for its potential therapeutic applications, including as a drug delivery agent or in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Acetamidoethyl 2-(decylamino)ethyl disulfide hydrochloride involves its ability to form and break disulfide bonds. This property allows it to interact with various molecular targets, including proteins and enzymes, potentially altering their function. The compound can modulate redox states and participate in signaling pathways that depend on disulfide bond dynamics.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-Dithiodiethanol
- Cystamine dihydrochloride
- Bis(2-dimethylaminoethyl) disulfide dihydrochloride
Uniqueness
2-Acetamidoethyl 2-(decylamino)ethyl disulfide hydrochloride is unique due to its specific combination of acetamido and decylamino groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications where both hydrophilic and hydrophobic interactions are important.
Properties
CAS No. |
15386-70-6 |
|---|---|
Molecular Formula |
C16H35ClN2OS2 |
Molecular Weight |
371.0 g/mol |
IUPAC Name |
2-(2-acetamidoethyldisulfanyl)ethyl-decylazanium;chloride |
InChI |
InChI=1S/C16H34N2OS2.ClH/c1-3-4-5-6-7-8-9-10-11-17-12-14-20-21-15-13-18-16(2)19;/h17H,3-15H2,1-2H3,(H,18,19);1H |
InChI Key |
GZTPMBFNRJJIGK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC[NH2+]CCSSCCNC(=O)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N1-[2-(1H-indol-3-yl)ethyl]-N3-pyridin-4-ylbenzene-1,3-diamine](/img/structure/B13734532.png)
![4-{Bis[4-(diethylamino)phenyl]methylidene}-N,N-diethylcyclohexa-2,5-dien-1-aminium 6-hydroxynaphthalene-2-sulfonate](/img/structure/B13734542.png)



![1,4-Dimethyl-6,8-dioxabicyclo[3.2.1]octan-7-one](/img/structure/B13734570.png)


![(E)-3-[4-(4-methylpentoxy)phenyl]prop-2-enoate](/img/structure/B13734599.png)



![(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl acetate](/img/structure/B13734605.png)

